N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
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Description
“N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a compound with the molecular formula C13H14N2O3S . It is also known as 4-amino-N-(4-methoxyphenyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiadiazole ring, which is a five-membered heterocyclic moiety . This heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been shown to possess a wide range of therapeutic activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.33 . Unfortunately, no further physical and chemical properties were found in the available literature.Future Directions
The future research directions could involve further exploration of the therapeutic potential of “N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” and its derivatives, given their ability to disrupt DNA replication processes . More studies are needed to fully understand their mechanisms of action, potential applications, and safety profiles.
properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-21-12-9-7-11(8-10-12)14-16-17-15(22-14)18-23(19,20)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUFESPQUXQECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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